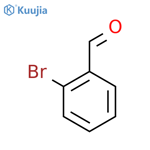

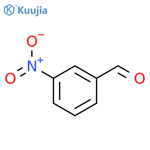

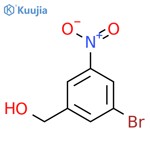

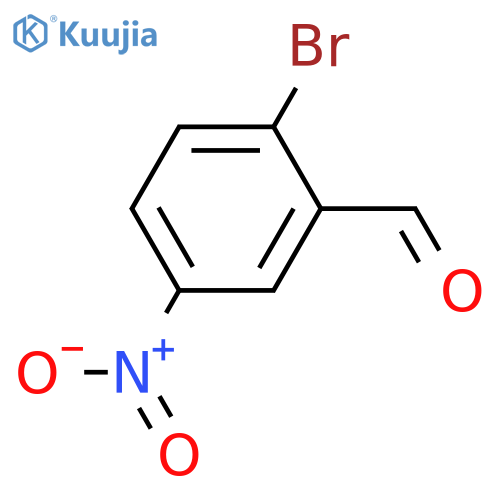

Cas no 84459-32-5 (2-Bromo-5-nitrobenzaldehyde)

2-Bromo-5-nitrobenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Bromo-5-nitrobenzenecarbaldehyde

- 2-bromo-5-nitrobenzaldehyde

- 2-Bromo-5-nitro-benzaldehyde

- Benzaldehyde, 2-bromo-5-nitro-

- 2-bromo-5-nitrobenz-aldehyde

- 2--Bromo-5-nitrobenzaldehyde

- LJASZNNBVOTAAN-UHFFFAOYSA-N

- SBB097521

- FCH1326345

- OR16898

- 2-Bromo-5-nitrobenzaldehyde, AldrichCPR

- AX8182628

- 2-Bromo-5-nitrobenzaldehyde (ACI)

- 2-Bromo-5-nitrobenzenecarboxaldehyde

- SCHEMBL136899

- AKOS015996529

- J-508407

- DTXSID90456658

- AKOS005072404

- Z1269137725

- SY065818

- ED-0022

- CS-W005083

- DB-076037

- EN300-129736

- 84459-32-5

- MFCD00462865

- 2-Bromo-5-nitrobenzaldehyde

-

- MDL: MFCD00462865

- Inchi: 1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H

- InChI-Schlüssel: LJASZNNBVOTAAN-UHFFFAOYSA-N

- Lächelt: O=CC1C(Br)=CC=C([N+](=O)[O-])C=1

Berechnete Eigenschaften

- Genaue Masse: 228.93700

- Monoisotopenmasse: 228.93746g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 192

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 62.9

- XLogP3: 1.9

Experimentelle Eigenschaften

- Dichte: 1.781

- Schmelzpunkt: 103-104 °C

- Siedepunkt: 307.174°C at 760 mmHg

- Flammpunkt: 139.574°C

- Brechungsindex: 1.653

- PSA: 62.89000

- LogP: 2.69300

2-Bromo-5-nitrobenzaldehyde Sicherheitsinformationen

- Gefahrenklasse:IRRITANT

2-Bromo-5-nitrobenzaldehyde Zolldaten

- HS-CODE:2913000090

- Zolldaten:

China Zollkodex:

2913000090Übersicht:

29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-nitrobenzaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A110506-10g |

2-Bromo-5-nitrobenzenecarbaldehyde |

84459-32-5 | 98% | 10g |

$19.0 | 2025-02-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B60520-10g |

2-Bromo-5-nitrobenzenecarbaldehyde |

84459-32-5 | 98% | 10g |

¥200.0 | 2022-04-28 | |

| Enamine | EN300-129736-10.0g |

2-bromo-5-nitrobenzaldehyde |

84459-32-5 | 95% | 10.0g |

$87.0 | 2023-07-10 | |

| Cooke Chemical | A2042312-5G |

2-Bromo-5-nitrobenzaldehyde |

84459-32-5 | 96% | 5g |

RMB 143.20 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062583-1g |

2-Bromo-5-nitrobenzenecarbaldehyde |

84459-32-5 | 98% | 1g |

¥46 | 2023-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062583-10g |

2-Bromo-5-nitrobenzenecarbaldehyde |

84459-32-5 | 98% | 10g |

¥169.00 | 2024-07-28 | |

| Chemenu | CM101834-100g |

2-bromo-5-nitrobenzaldehyde |

84459-32-5 | 95%+ | 100g |

$*** | 2023-05-29 | |

| Fluorochem | 038339-5g |

2-Bromo-5-nitro-benzaldehyde |

84459-32-5 | 98% | 5g |

£25.00 | 2022-03-01 | |

| ChemScence | CS-W005083-10g |

2-Bromo-5-nitrobenzenecarbaldehyde |

84459-32-5 | 99.72% | 10g |

$40.0 | 2022-04-26 | |

| TRC | B699668-10mg |

2-Bromo-5-nitrobenzaldehyde |

84459-32-5 | 10mg |

$ 50.00 | 2022-06-06 |

2-Bromo-5-nitrobenzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Herstellungsverfahren 3

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Dess-Martin periodinane Solvents: Water ; 1 h, rt

Herstellungsverfahren 4

1.2 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Herstellungsverfahren 5

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C; overnight, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Tetrahydrofuran ; 1 h, -78 °C

2.2 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Herstellungsverfahren 6

1.2 Solvents: Water ; 0 °C

Herstellungsverfahren 7

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; 2 h, rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 24 h, rt

Herstellungsverfahren 8

2.1 Reagents: N-Bromosuccinimide Catalysts: Silver trifluoroacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 120 °C

3.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C

Herstellungsverfahren 9

2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C; 0 °C → -78 °C

2.2 Reagents: Methanol ; -78 °C

2.3 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 24 h, rt

Herstellungsverfahren 10

Herstellungsverfahren 11

2.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C

Herstellungsverfahren 12

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Herstellungsverfahren 13

2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Tetrahydrofuran ; 1 h, -78 °C

2.2 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Herstellungsverfahren 14

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Herstellungsverfahren 15

1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

Herstellungsverfahren 16

1.2 Reagents: Hydrochloric acid Solvents: Water

Herstellungsverfahren 17

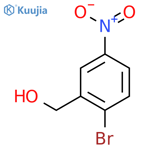

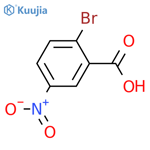

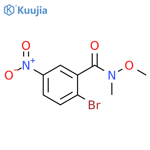

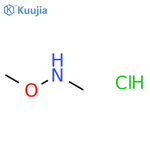

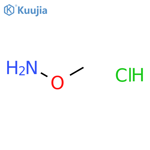

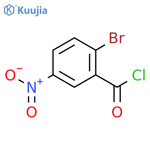

2-Bromo-5-nitrobenzaldehyde Raw materials

- 2-Bromobenzaldehyde

- 2-bromo-5-nitrobenzoyl chloride

- 2-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

- 3-Nitrobenzaldehyde

- 2-Bromo-5-nitrobenzoic Acid Methyl Ester

- Methoxyamine hydrochloride

- (2-Bromo-5-nitrophenyl)methanol

- (3-bromo-5-nitro-phenyl)methanol

- 2-Bromo-5-nitrobenzoic acid

- N,O-Dimethylhydroxylamine hydrochloride

2-Bromo-5-nitrobenzaldehyde Preparation Products

2-Bromo-5-nitrobenzaldehyde Verwandte Literatur

-

Elisa Brambilla,Matteo Giannangeli,Valentina Pirovano,Elisabetta Rossi,Alessandro Caselli,Giorgio Abbiati Org. Biomol. Chem. 2021 19 4958

Weitere Informationen zu 2-Bromo-5-nitrobenzaldehyde

Aktuelle Forschungsergebnisse zu 2-Bromo-5-nitrobenzaldehyde (CAS-Nr. 84459-32-5) in der chemisch-biomedizinischen Anwendung

2-Bromo-5-nitrobenzaldehyde (CAS 84459-32-5) ist eine wichtige chemische Verbindung, die in den letzten Jahren zunehmend Aufmerksamkeit in der pharmazeutischen und biomedizinischen Forschung erhalten hat. Als vielseitiges Syntheseintermediat spielt es eine entscheidende Rolle bei der Entwicklung neuartiger Wirkstoffe, insbesondere in der Synthese von Heterocyclen und komplexen organischen Molekülen mit potenzieller biologischer Aktivität.

Neuere Studien haben gezeigt, dass 2-Bromo-5-nitrobenzaldehyde als Schlüsselbaustein für die Entwicklung von Proteinkinase-Inhibitoren eingesetzt werden kann. Eine 2023 veröffentlichte Arbeit im Journal of Medicinal Chemistry demonstrierte die Verwendung dieser Verbindung in der Synthese von selektiven JAK3-Inhibitoren, die vielversprechende Ergebnisse bei der Behandlung von Autoimmunerkrankungen zeigten. Die spezifische elektronenziehende Wirkung der Nitro- und Brom-Substituenten ermöglicht gezielte Modifikationen des Benzaldehyd-Grundgerüsts.

In der Materialwissenschaft findet 2-Bromo-5-nitrobenzaldehyde Anwendung bei der Entwicklung von funktionellen organischen Materialien. Forschungsgruppen an der ETH Zürich haben kürzlich (2024) berichtet, dass diese Verbindung als Ausgangsstoff für die Synthese von neuartigen, lichtempfindlichen Polymeren dient, die in der optischen Datenspeicherung eingesetzt werden könnten. Die besondere elektronische Struktur des Moleküls ermöglicht hier einzigartige photophysikalische Eigenschaften.

Ein wichtiger Fortschritt in der analytischen Chemie betrifft die Verwendung von 2-Bromo-5-nitrobenzaldehyde als Derivatisierungsreagenz für Massenspektrometrie-Anwendungen. Deutsche Forscher des Max-Planck-Instituts haben eine neue Methode entwickelt, bei der diese Verbindung zur Markierung von Aminogruppen in komplexen biologischen Proben eingesetzt wird, was die Nachweisgrenze für bestimmte Metaboliten signifikant verbessert.

In der präklinischen Forschung wird 2-Bromo-5-nitrobenzaldehyde zunehmend als Baustein für die Entwicklung von Antikrebs-Wirkstoffen untersucht. Aktuelle Studien (März 2024) zeigen, dass Derivate dieser Verbindung selektiv mit bestimmten Onkogenen interagieren können. Besonders vielversprechend sind Ergebnisse aus Zellkulturstudien, die eine Hemmung der Angiogenese in bestimmten Krebsmodellen nachweisen konnten.

Die Sicherheits- und Toxikologieforschung zu 2-Bromo-5-nitrobenzaldehyde hat ebenfalls Fortschritte gemacht. Neue Daten des Europäischen Chemikalienbüros (ECHA) aus dem Jahr 2024 liefern detaillierte Informationen über das ökotoxikologische Profil dieser Verbindung, was für ihre industrielle Anwendung von großer Bedeutung ist. Die Ergebnisse deuten darauf hin, dass bei sachgemäßer Handhabung und unter Einhaltung der Sicherheitsvorschriften ein sicheres Arbeiten mit dieser Substanz möglich ist.

Zukünftige Forschungsrichtungen konzentrieren sich auf die Entwicklung von grünen Synthesemethoden für 2-Bromo-5-nitrobenzaldehyde-Derivate sowie auf die Erforschung ihrer Anwendung in der Klick-Chemie. Mehrere europäische Forschungsprojekte, die im Rahmen von Horizon Europe gefördert werden, untersuchen derzeit diese Aspekte, wobei erste Ergebnisse für Ende 2024 erwartet werden.

84459-32-5 (2-Bromo-5-nitrobenzaldehyde) Verwandte Produkte

- 593-40-8((6E)-6-Octadecenoic Acid)

- 1207016-75-8(3-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1-(thiophen-2-yl)urea)

- 227939-01-7(2-(N-BOC-N-methylamino)-5-bromopyridine)

- 155264-40-7(2-{2-[(4Z)-3-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoic acid)

- 1807148-66-8(3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine)

- 391918-37-9(N-{4-(3-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-3-methoxybenzamide)

- 1014029-26-5(7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione)

- 2121512-62-5(3-Hydroxy-2-methoxyphenylboronic acid)

- 36196-44-8((2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate))

- 1017663-25-0(N-(3-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)